molecular formula C19H12BrN3O4 B4399483 [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B4399483
M. Wt: 426.2 g/mol
InChI Key: LIVJETQYIYYUMI-UHFFFAOYSA-N
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Description

[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that combines the structural features of oxadiazole and quinoline

Properties

IUPAC Name

[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c20-12-7-5-11(6-8-12)18-23-22-17(27-18)10-26-19(25)14-9-16(24)21-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVJETQYIYYUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with quinoline derivative: The final step involves coupling the oxadiazole derivative with a quinoline carboxylate under basic conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the oxadiazole or bromophenyl groups.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
  • [5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
  • [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

Uniqueness

The presence of the bromine atom in [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate makes it unique compared to its analogs. Bromine can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

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